molecular formula C9H7Br2F3 B2975230 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide CAS No. 2385223-45-8

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide

Cat. No.: B2975230
CAS No.: 2385223-45-8
M. Wt: 331.958
InChI Key: GYIXQLVQRILFNE-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2385223-45-8 . It has a molecular weight of 331.96 and is also known by its IUPAC name, 1-bromo-5-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene . It is typically stored at ambient temperature and is available in liquid form .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 331.96 and is typically stored at ambient temperature . It is available in liquid form . The compound has a density of 1.546 g/mL at 25 °C .

Scientific Research Applications

Enzyme Inhibition and Anticholinergic Activities

The synthesis of benzyl bromides and their derivatives has been explored for potential enzyme inhibition and anticholinergic activities. For instance, Bayrak et al. (2019) synthesized novel bromophenol derivatives that showed significant inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, as well as carbonic anhydrase I and II isoenzymes. These compounds could be useful in the design of potent inhibitors for these enzymes, indicating a potential application in therapeutic agent development (Bayrak et al., 2019).

Photodynamic Therapy for Cancer Treatment

In the context of photodynamic therapy, Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzene sulfonamide derivative groups. These compounds demonstrated high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Nucleophilic Trifluoromethylation Reactions

The use of ionic liquids as reaction media for nucleophilic trifluoromethylation reactions has been investigated, showcasing the potential of these mediums in facilitating reactions of trifluoromethyl(trimethyl)silane with various halides. Kim and Shreeve (2004) highlighted the efficiency of certain morpholinium-based ionic liquids in these reactions, which could offer novel methodologies for synthesizing trifluoromethylated compounds, relevant to pharmaceuticals and agrochemicals (Kim & Shreeve, 2004).

Improved Preparation of Fluorinated Compounds

Research on the safe and efficient preparation of fluorinated benzene derivatives, like the work by Leazer et al. (2003), has improved methodologies for synthesizing potentially explosive Grignard reagents safely. This work contributes to safer protocols for preparing advanced intermediates used in the synthesis of various fluorinated compounds (Leazer et al., 2003).

Mechanism of Action

Target of Action

It is known to be a useful building block in the synthesis of various compounds . It is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known to participate in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. These reactions can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of the resulting compounds .

Result of Action

The result of the action of this compound is the formation of new compounds through Suzuki–Miyaura cross-coupling reactions . For example, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base . The reactions are generally performed under mild and functional group tolerant conditions . The stability of the compound can also be affected by factors such as temperature, light, and the presence of other chemicals.

Properties

IUPAC Name

1-bromo-5-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F3/c1-5-7(9(12,13)14)2-6(4-10)3-8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIXQLVQRILFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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